molecular formula C16H15NO4S B2689868 1-(m-Tolylsulfonyl)indoline-4-carboxylic acid CAS No. 2320959-70-2

1-(m-Tolylsulfonyl)indoline-4-carboxylic acid

Cat. No.: B2689868
CAS No.: 2320959-70-2
M. Wt: 317.36
InChI Key: XNPAHTRXNIKTLG-UHFFFAOYSA-N
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Description

1-(m-Tolylsulfonyl)indoline-4-carboxylic acid is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indoline core substituted with a m-tolylsulfonyl group and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(m-Tolylsulfonyl)indoline-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with indoline and m-toluenesulfonyl chloride.

    Reaction Conditions: The indoline is reacted with m-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

    Carboxylation: The resulting product is then subjected to carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(m-Tolylsulfonyl)indoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.

    Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.

Major products formed from these reactions include sulfoxides, sulfones, sulfides, substituted indolines, and esters.

Scientific Research Applications

1-(m-Tolylsulfonyl)indoline-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting cancer and microbial infections.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.

    Material Science:

Mechanism of Action

The mechanism of action of 1-(m-Tolylsulfonyl)indoline-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The indoline core can interact with receptor sites, modulating their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

1-(m-Tolylsulfonyl)indoline-4-carboxylic acid can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.

    Indole-3-carbinol: Known for its anticancer properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.

Properties

IUPAC Name

1-(3-methylphenyl)sulfonyl-2,3-dihydroindole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c1-11-4-2-5-12(10-11)22(20,21)17-9-8-13-14(16(18)19)6-3-7-15(13)17/h2-7,10H,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPAHTRXNIKTLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCC3=C(C=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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